6-Bromoindoline-3-carboxylic acid
Description
Contextualization of Indole (B1671886) Derivatives in Chemical and Medicinal Sciences
The indole scaffold is a prominent heterocyclic compound that holds a privileged position in the fields of chemical and medicinal sciences. nih.gov Recognized as a versatile pharmacophore, its unique structure is a core component in a multitude of natural products and synthetic pharmaceuticals. mdpi.comnih.gov The chemical reactivity of the indole nucleus allows for extensive modifications, leading to the development of novel molecules with a wide array of pharmacological activities. nih.govbenthamscience.com
Indole derivatives are central to drug discovery and development due to their ability to interact with diverse biological targets, including enzymes and receptors. nih.govmdpi.com Researchers have successfully designed and synthesized indole-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comnih.gov The structural versatility of indoles enables the fine-tuning of their biological activity, making them a continuous focus of research for creating new therapeutic agents with improved efficacy. nih.govbenthamscience.com
Overview of 6-Bromo-1H-indole-3-carboxylic acid's Research Significance
Within the broad class of indole derivatives, 6-Bromo-1H-indole-3-carboxylic acid has emerged as a compound of significant interest. It is recognized as an important building block in the synthesis of various pharmaceuticals and other biologically active compounds. nih.govresearchgate.net This significance stems from its utility as a starting material or key intermediate in constructing more complex molecular architectures.
The compound has been identified as a natural product, having been isolated from marine organisms such as the sponge Pseudosuberites hyalinus. nih.govbiosynth.com Its role extends to the synthesis of targeted therapeutic agents. For instance, 6-bromoindole (B116670), a direct precursor, serves as the primary building block for synthesizing selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) production in pathogenic bacteria like Staphylococcus aureus. nih.gov The development of inhibitors based on this scaffold, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), highlights the compound's value in creating agents that can potentially enhance the efficacy of existing antibiotics. nih.gov
Structural Distinction and Nomenclature Clarification in Chemical Literature
The precise identification and nomenclature of chemical structures are paramount for accurate scientific communication. 6-Bromo-1H-indole-3-carboxylic acid is systematically named according to IUPAC conventions, which clearly define the location of the bromine atom at the 6th position of the indole ring and the carboxylic acid group at the 3rd position. nih.gov
It is crucial to distinguish this compound from its isomers and related derivatives, where the substituents are located at different positions on the indole ring. Examples of distinct, related compounds include:
6-Bromo-1H-indole-2-carboxylic acid : The carboxylic acid group is at the 2-position. sigmaaldrich.combldpharm.com
3-Bromo-1H-indole-6-carboxylic acid : The positions of the bromine and carboxylic acid groups are swapped. uni.lu
6-Bromo-1H-indole-3-carbaldehyde : Features a formyl (aldehyde) group at the 3-position instead of a carboxylic acid. medchemexpress.com
6-Bromo-1H-indazole-3-carboxylic acid : Contains an indazole ring system instead of an indole ring. bldpharm.com
The molecular structure of 6-Bromo-1H-indole-3-carboxylic acid has been elucidated through X-ray crystallography. nih.govresearchgate.net Studies reveal a monoclinic crystal system. In the solid state, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N—H⋯O hydrogen bonds, creating layers within the crystal lattice. nih.govresearchgate.net The dihedral angle between the carboxylic acid group and the indole ring system is minimal, indicating a nearly planar conformation. nih.gov
Below are key chemical and physical properties of the compound.
Table 1: Chemical and Physical Properties of 6-Bromo-1H-indole-3-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 6-bromo-1H-indole-3-carboxylic acid |
| CAS Number | 101774-27-0 |
| Canonical SMILES | C1=CC2=C(C=C1Br)NC=C2C(=O)O |
| InChIKey | INNZWYJJSSRJET-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Table 2: Crystallographic Data for 6-Bromo-1H-indole-3-carboxylic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.2229 (14) Å |
| b | 11.874 (2) Å |
| c | 11.079 (2) Å |
| β | 108.37 (3)° |
| Volume | 901.7 (3) ų |
| Z | 4 |
Data from Zhao and Wang (2012). nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-3,7,11H,4H2,(H,12,13) |
InChI Key |
GWSJVFKURAVUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Structural Characterization and Advanced Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the structure of chemical compounds. For 6-Bromoindoline-3-carboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a powerful tool for probing the chemical environment of protons and carbon atoms within a molecule.
¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm region of a ¹³C NMR spectrum. libretexts.org In a study of a similar compound, methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate, the carbonyl carbon was observed at 163.98 ppm. nih.gov
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 160-180 |
| COOH | 10-12 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For carboxylic acids, the IR spectrum shows a very broad O-H stretching absorption in the range of 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of a carboxylic acid typically appears as a strong band around 1700-1730 cm⁻¹. youtube.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (in carboxylic acid) | Stretching | 2500-3300 (broad) |
| C=O (in carboxylic acid) | Stretching | 1700-1730 (strong) |
| N-H (in indole (B1671886) ring) | Stretching | 3170-3500 |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular weight of this compound is 240.05 g/mol . nih.govbiosynth.com The mass spectrum of carboxylic acid derivatives often shows a prominent peak corresponding to the acylium ion (R-CO⁺), formed by the cleavage of the C-Y bond. libretexts.org For indole-3-carboxylic acids, a characteristic fragmentation is the loss of a hydroxyl radical (•OH) from the molecular ion. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆BrNO₂ | nih.govnih.gov |
| Molecular Weight | 240.06 g/mol | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Dihedral Angle Analysis
The crystal structure of 6-Bromo-1H-indole-3-carboxylic acid has been determined to be monoclinic. nih.govresearchgate.net A key conformational feature is the dihedral angle between the carboxylic acid group and the indole ring system, which is reported to be 6(4)°. nih.govresearchgate.net This indicates that the carboxylic acid group is nearly coplanar with the indole ring.
Table 4: Crystallographic Data for 6-Bromo-1H-indole-3-carboxylic acid
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 7.2229 (14) | nih.govresearchgate.net |
| b (Å) | 11.874 (2) | nih.govresearchgate.net |
| c (Å) | 11.079 (2) | nih.govresearchgate.net |
| β (°) | 108.37 (3) | nih.govresearchgate.net |
| V (ų) | 901.7 (3) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of 6-Bromo-1H-indole-3-carboxylic acid are linked by a network of hydrogen bonds. nih.govresearchgate.net Pairs of O—H···O hydrogen bonds connect the molecules into inversion dimers. nih.govresearchgate.net These dimers are further connected by N—H···O hydrogen bonds, forming layers parallel to the (-101) plane. nih.govresearchgate.net
Table 5: Hydrogen Bond Geometry in 6-Bromo-1H-indole-3-carboxylic acid
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code | Reference |
|---|---|---|---|---|---|---|
| O2—H7···O1 | 0.97 (9) | 1.67 (10) | 2.627 (5) | 169 (8) | (i) | nih.gov |
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Bromine Moiety
The bromine atom attached to the indoline (B122111) ring is a versatile handle for introducing molecular diversity. It readily participates in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging, the bromine atom on the 6-bromoindoline-3-carboxylic acid can be displaced by strong nucleophiles under specific conditions. However, this pathway is often less favored compared to cross-coupling strategies due to the relatively electron-rich nature of the indole (B1671886) ring system. More commonly, the bromine atom is retained during initial synthetic steps and is later functionalized using more efficient catalytic methods.
Palladium-Catalyzed Cross-Coupling Reactions for Bromine Atom Replacement
Palladium-catalyzed cross-coupling reactions represent a powerful and widely employed strategy for the functionalization of the this compound core. researchgate.netresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom with high efficiency and selectivity. researchgate.net The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst. youtube.com
Common examples of palladium-catalyzed cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds. This is a robust method for introducing aryl, heteroaryl, or vinyl substituents.
Heck Reaction: Coupling with alkenes to introduce a vinyl group.
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.
C-O and C-S Coupling: Reactions with alcohols or thiols to form ethers and thioethers, respectively. rsc.org
These reactions are highly valued in medicinal chemistry and materials science for their broad substrate scope and functional group tolerance. researchgate.netresearchgate.net
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality at the 3-position of the indoline ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through several classical transformations.
Esterification Reactions
Esterification of this compound can be readily achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters. For instance, treatment of 6-bromo-1H-indole-3-carboxylic acid with ethyl bromide in the presence of a base would yield 6-bromo-1H-indole-3-carboxylic acid ethyl ester. chemable.net
Amide Formation via Carboxylic Acid Activation
The formation of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. libretexts.org Direct reaction with an amine is generally inefficient as the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org
To overcome this, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a classic example of a dehydrating agent used for this purpose. libretexts.orgyoutube.com The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is a good leaving group. Subsequent reaction with a primary or secondary amine leads to the formation of the corresponding amide. libretexts.orgyoutube.com Other modern coupling reagents, such as T3P (n-propanephosphonic acid anhydride), can also be used to facilitate this transformation under mild conditions. organic-chemistry.org
The general mechanism involves the nucleophilic attack of the amine on the activated carbonyl carbon, followed by the elimination of the leaving group derived from the coupling agent. youtube.com
Reduction to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol. chemguide.co.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemguide.co.ukchemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. chemistrysteps.comlibretexts.org
Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this reduction and is often preferred due to its greater selectivity and milder reaction conditions compared to LiAlH₄. libretexts.orgstackexchange.com
Decarboxylation Pathways and Mechanisms
The decarboxylation of indole-3-carboxylic acids is a fundamental transformation that yields the corresponding indole. For 6-bromoindole-3-carboxylic acid, this reaction removes the C3-carboxyl group to furnish 6-bromoindole (B116670), a valuable precursor in many synthetic applications. sigmaaldrich.com While direct studies on 6-bromoindole-3-carboxylic acid are not extensively detailed, the mechanisms can be inferred from established pathways for related indole-3-carboxylic acids. researchgate.net
Generally, the decarboxylation can proceed under thermal, acidic, or basic conditions, often without the need for a metal catalyst. researchgate.net
Base-Promoted Decarboxylation: Under basic conditions, such as heating with potassium carbonate (K₂CO₃), the carboxylic acid is deprotonated to form a carboxylate anion. The reaction is believed to proceed through the formation of an indole-3-anion intermediate. The electron-donating character of the indole nitrogen facilitates the cleavage of the C-C bond, releasing carbon dioxide. The resulting anion is then protonated by a proton source in the reaction mixture to yield the final indole product. Acetonitrile has also been shown to promote this transformation under basic conditions. researchgate.net
Acid-Catalyzed Decarboxylation: In an acidic medium, the reaction likely proceeds via protonation of the indole ring, typically at the C3 position. This protonation disrupts the aromaticity of the pyrrole (B145914) ring and facilitates the departure of carbon dioxide. The resulting intermediate then rearomatizes to form the stable indole product. It is crucial in this pathway to avoid the formation of protonated carbon dioxide, which is a high-energy species. researchgate.net
A summary of potential decarboxylation conditions for indole-3-carboxylic acids is presented below.
| Condition | Proposed Mechanism | Key Features |
| Basic (e.g., K₂CO₃) | Formation of an indole-3-anion intermediate after deprotonation, followed by CO₂ elimination and protonation. researchgate.net | Metal-free, efficient for many indole-3-carboxylic acids. researchgate.net |
| Acidic | Protonation at C3 disrupts aromaticity, facilitating CO₂ loss, followed by rearomatization. researchgate.net | Avoids high-energy protonated CO₂ intermediates. researchgate.net |
Functionalization and Modification of the Indole Ring System
The indole nucleus of 6-bromoindole derivatives is amenable to various functionalization strategies, allowing for the introduction of new atoms and molecular fragments. These modifications can dramatically alter the molecule's chemical properties and biological activity.
Oxidation Reactions of the Indole Nucleus
The indole ring system, including that in 6-bromoindole derivatives, can undergo oxidation to yield various products, most commonly oxindoles. The oxidation of the indole skeleton can have a significant impact on the molecule's biological profile. For instance, in a study of 6-bromoindole derivatives isolated from the marine sponge Geodia barretti, the oxidation of the indole ring in one compound led to a loss of its anti-inflammatory activity, indicating the importance of the intact indole skeleton for that specific biological function. nih.gov
Oxidative cleavage of the C2-C3 bond in the indole ring is another known transformation, famously exemplified by the Witkop-Winterfeldt oxidation. caltech.edu More contemporary methods, such as a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation, can convert oxindole (B195798) derivatives into distinct heterocyclic scaffolds or aniline (B41778) derivatives. caltech.edu This process involves the cleavage of the C2-C3 bond and allows for the incorporation of external nucleophiles, offering a pathway to diverse molecular structures that are not accessible through traditional biomimetic oxidations. caltech.edu
C-H Activation and Alkoxylation Strategies on the Indole Core
Direct functionalization of the indole core's C-H bonds is a powerful and atom-economical strategy for derivatization. While the five-membered pyrrole ring is typically more reactive, methods have been developed for the selective functionalization of the six-membered benzene (B151609) ring. nih.gov
A notable example is the C4-H alkoxylation of 6-bromoindole. researchgate.net This transformation provides a route to 4-alkoxy-6-bromoindoles, which are valuable synthetic intermediates. The process involves a multi-step sequence that circumvents the challenges of direct C-H alkoxylation.
Table of C4-H Alkoxylation Strategy for 6-Bromoindole
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| 1 | Iridium-catalyzed C-H borylation | Ir catalyst | Installation of a boryl group, typically at the C7 position. |
| 2 | Oxidation-Hydrolysis | - | Conversion of the C7-boryl group to a C7-hydroxyl group. |
| 3 | Oxidation | - | Formation of an indolequinone. |
| Alternative Route | Iridium-catalysed triborylation-diprotodeborylation followed by Chan-Evans-Lam coupling | Ir catalyst, then Cu catalyst | Leads directly to 6-bromo-4-methoxyindole in good yield. researchgate.net |
This site-selective functionalization highlights the advanced synthetic strategies available to modify the indole core, even at less reactive positions, enabling the synthesis of complex natural products like breitfussin B. researchgate.net
Conjugation with Peptide Motifs and Other Heterocyclic Fragments
The 6-bromoindole scaffold serves as a versatile platform for conjugation with peptides and other heterocyclic systems to create hybrid molecules with novel biological activities. nih.govnih.gov These conjugations can be achieved through two primary strategies: modification at the indole nitrogen (N1 position) or substitution at the C6-bromo position.
N1-Conjugation: The nitrogen atom of the 6-bromoindole core can be alkylated to attach various side chains. This approach has been used to synthesize inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), which can enhance the efficacy of antibiotics. nih.gov In one synthesis, 6-bromoindole is alkylated with a bromoacetic ester, which is then hydrolyzed to an acetic acid derivative. This acid is subsequently coupled with a glycine (B1666218) ester using standard peptide synthesis conditions to form a peptide-like conjugate. nih.gov A similar N-alkylation strategy has been used to link 6-bromoindole to a methylfuran-carboxylic acid fragment. nih.gov
C6-Conjugation via Cross-Coupling: The bromine atom at the C6 position is a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the direct connection of other heterocyclic fragments to the indole core. For example, to create a more complex bCSE inhibitor, the bromine atom of a 6-bromoindole derivative was replaced with a 7-chlorobenzo[b]thiophene (B1589383) moiety. nih.gov This required the prior synthesis of the corresponding (7-chlorobenzo[b]thiophen-2-yl)boronic acid, which was then coupled to the 6-bromoindole core under Pd-catalysis. nih.gov
Table of Conjugation Strategies for 6-Bromoindole Derivatives
| Conjugation Site | Reaction Type | Attached Fragment | Example Application |
|---|---|---|---|
| N1-Position | Alkylation followed by amide coupling | Glycine (peptide motif) nih.gov | Synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a bCSE inhibitor. nih.gov |
| N1-Position | N-Alkylation | 2-methylfuran-3-carboxylic acid nih.gov | Synthesis of 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), a bCSE inhibitor. nih.gov |
| C6-Position | Pd-catalyzed Suzuki cross-coupling | 7-chlorobenzo[b]thiophene nih.gov | Synthesis of NL3, a bCSE inhibitor with a complex heterocyclic side chain. nih.gov |
These derivatization strategies underscore the utility of this compound and its decarboxylated counterpart, 6-bromoindole, as foundational structures for developing complex molecules, including potential therapeutics. The ability to selectively modify the indole nucleus or append diverse molecular fragments through controlled chemical reactions opens up vast possibilities in medicinal chemistry and materials science.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy. These methods provide a detailed view of the molecule at the atomic level.
Electronic Structure Analysis
Electronic structure analysis for 6-bromoindoline-3-carboxylic acid would involve solving the Schrödinger equation with approximations to map its electron density and determine molecular orbitals. This analysis helps in identifying the reactive sites of the molecule, such as regions susceptible to nucleophilic or electrophilic attack. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity and stability.
While specific electronic structure calculations for this compound are not widely published, data for the related compound 6-Bromo-1H-indole-3-carboxylic acid provides a reference point for the indole (B1671886) core. nih.govresearchgate.net The electronic properties of the indoline (B122111) derivative would be significantly influenced by the saturation of the five-membered ring, leading to different electron distribution and reactivity compared to its unsaturated indole counterpart.
Conformational Analysis
Conformational analysis is used to determine the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this involves analyzing the puckering of the saturated five-membered indoline ring and the rotational freedom around the single bond connecting the carboxylic acid group to the ring.
Crystal Data for 6-Bromo-1H-indole-3-carboxylic acid
This table presents the crystallographic data obtained from X-ray diffraction studies on the related compound, 6-Bromo-1H-indole-3-carboxylic acid, which serves as a proxy for understanding the structural aspects of such molecules. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2229 (14) |
| b (Å) | 11.874 (2) |
| c (Å) | 11.079 (2) |
| β (°) | 108.37 (3) |
| Volume (ų) | 901.7 (3) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are powerful tools for predicting how a ligand might interact with a biological target and how it behaves in a dynamic environment.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com This method is widely used in drug design to screen virtual libraries of compounds against a specific protein target. For this compound, docking studies would be performed to identify potential protein targets and predict the binding affinity and interaction patterns.
For instance, studies on similar 5-bromoindole-2-carboxylic acid derivatives have used molecular docking to evaluate their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net These studies identified key interactions, such as hydrogen bonds and hydrophobic interactions, within the EGFR binding pocket. nih.govresearchgate.net A similar approach for this compound would involve docking it into various enzyme active sites to predict its potential biological activity. The results are typically ranked by a scoring function, which estimates the binding free energy.
Illustrative Molecular Docking Results
This table provides a hypothetical example of results that could be generated from a molecular docking study of this compound against a protein target, such as a kinase.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| EGFR Kinase | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| VEGFR Kinase | -7.9 | Cys919, Asp1046 | Hydrogen Bond, Pi-Cation |
| Bacterial MurC Ligase | -9.2 | Gly18, Ser20 | Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Events
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. An MD simulation of this compound, both alone in solution and in complex with a target protein, would reveal its conformational flexibility and the stability of its binding mode. These simulations can validate docking poses and provide a more accurate estimation of binding free energies by accounting for the dynamic nature of both the ligand and the protein. This technique is crucial for understanding the atomistic details of binding events and the role of solvent molecules.
Structure-Activity Relationship (SAR) Derivations (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com The development of a computational SAR model for this compound derivatives would involve several steps:
Creating a virtual library of analogues by modifying the parent structure.
Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analogue using computational methods.
Correlating these descriptors with experimentally determined biological activity (or computationally predicted activity from docking) to build a predictive model.
Such models are invaluable for guiding the synthesis of new compounds by predicting their activity before they are created, thereby saving time and resources. nih.gov For example, a QSAR study on indole derivatives might reveal that electronegative substituents on the benzene (B151609) ring and a specific conformation of the carboxylic acid group are critical for high inhibitory activity against a particular enzyme.
Topological and Hirshfeld Surface Analysis of Molecular Interactions
As of the latest available scientific literature, detailed computational and theoretical investigations focusing specifically on the topological and Hirshfeld surface analysis of this compound have not been reported. This specific area of study, which is crucial for understanding the intricate network of intermolecular interactions that govern the compound's crystal packing and solid-state properties, remains an open area for future research.
While direct studies on this compound are not available, research on analogous compounds, such as 6-bromo-1H-indole-3-carboxylic acid, can provide some foundational insights. For instance, crystallographic studies on 6-bromo-1H-indole-3-carboxylic acid have elucidated its crystal structure, revealing key hydrogen bonding patterns. nih.govresearchgate.net In its crystal lattice, molecules form inversion dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further interconnected by N—H⋯O hydrogen bonds, creating layered structures. nih.govresearchgate.net
A theoretical investigation combining experimental electron-density data from high-resolution X-ray diffraction with density functional theory (DFT) calculations allows for a topological analysis based on Bader's Atoms in Molecules (AIM) theory. nih.gov This approach can quantitatively describe weak intermolecular contacts, which are vital for understanding molecular recognition processes.
Although these methodologies have been applied to various indole and quinoline (B57606) derivatives to understand their structural chemistry, specific data tables and detailed research findings from a topological and Hirshfeld surface analysis of this compound are currently absent from the scientific record. nih.govresearchgate.netmdpi.com Such an investigation would be invaluable for a deeper comprehension of its solid-state behavior and for the rational design of related functional materials.
Biological and Biomedical Research Applications Mechanistic Focus
Role as a Key Intermediate in Drug Discovery and Development
The utility of 6-bromoindoline-3-carboxylic acid as a foundational building block is well-documented in the synthesis of complex pharmaceutical agents. nih.gov Its indoline (B122111) core provides a rigid framework that can be strategically modified to interact with specific biological targets. The bromine atom at the 6-position and the carboxylic acid at the 3-position offer reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries.
This strategic importance is highlighted in its use for creating inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase (bCSE), which is a key producer of hydrogen sulfide (B99878) in pathogenic bacteria. nih.gov The suppression of bCSE activity has been shown to significantly increase the sensitivity of bacteria to antibiotics. nih.gov For instance, 6-bromoindole (B116670), a closely related precursor, serves as the primary building block for inhibitors such as NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and NL2 (5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid). nih.gov The synthesis of these inhibitors relies on modifications at the nitrogen atom of the 6-bromoindole core, underscoring the adaptability of this scaffold in generating targeted therapeutic agents. nih.gov
Angiotensin II Receptor 1 Antagonism Studies
While direct studies naming this compound in Angiotensin II Receptor 1 (AT1) antagonism are not prevalent in the provided results, the broader class of carboxyl-functionalized heterocyclic compounds, which includes similar structures, has been extensively investigated for this purpose. These antagonists are crucial in managing hypertension and other cardiovascular diseases. Research into pyrazole-5-carboxylates and 4-arylimidazole-5-carboxylates has yielded highly potent AT1 receptor antagonists. nih.gov For example, a compound identified as 12b, an imidazole-5-carboxylic acid derivative, demonstrated a high potency with an IC50 of 0.55 nM in a rabbit aorta assay. nih.gov This highlights the significance of the carboxylic acid moiety in designing potent receptor antagonists, a principle that applies to derivatives of this compound.
Kinase Inhibition Research
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. mdpi.com Consequently, kinase inhibitors are a major focus of drug development. This compound and its parent indole (B1671886) structure have served as a valuable starting point for the design of potent and selective kinase inhibitors.
PAK4 Kinase Inhibition
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a significant role in cancer progression and metastasis, making it an important therapeutic target. nih.gov Research has led to the development of selective PAK4 inhibitors derived from indole carboxylic acids. In one study, a series of 6-ethynyl-1H-indole derivatives were synthesized and evaluated for their kinase inhibitory activity. nih.gov Compound 41 , a notable example from this series, exhibited potent PAK4 inhibition. nih.gov The binding mode of this compound was elucidated through X-ray crystallography, revealing key interactions between its 2-aminopyrimidine (B69317) group and the hinge region of the PAK4 kinase domain. nih.gov
Table 1: PAK4 Kinase Inhibitory Activities
| Compound | PAK4 Kᵢ (nmol/L) |
|---|
| 55 | 10.2 |
Data sourced from a study on the synthesis of selective PAK4 inhibitors. nih.gov
EGFR Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govmdpi.com Indole-based structures have been explored for their potential to inhibit EGFR. Studies on novel 5-bromoindole-2-carboxylic acid derivatives, a positional isomer of the title compound, have shown promise. researchgate.netnih.gov Molecular docking studies predicted that several of these derivatives could bind effectively to the EGFR tyrosine kinase domain. nih.gov One of the most potent compounds, 3a , not only demonstrated significant antiproliferative activity against several human cancer cell lines but was also shown to induce cell cycle arrest and apoptosis by inhibiting EGFR tyrosine kinase activity. researchgate.netnih.gov
Table 2: EGFR Tyrosine Kinase Inhibition and Anticancer Activity
| Compound | Target Cancer Cell Lines | Key Finding |
|---|
| 3a | HepG2, A549, MCF-7 | Potent and cancer-specific growth inhibition. researchgate.netnih.gov |
Spleen Tyrosine Kinase Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.govresearchgate.net As such, Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers. nih.govresearchgate.net While the direct use of this compound was not detailed, related indole structures have been central to the development of potent Syk inhibitors. nih.gov For instance, a series of oxindoles, which are structurally related to indolines, were identified as inhibitors of Syk. nih.gov Further research led to the development of orally bioavailable Syk inhibitors like PRT062607 and RO9021, which have shown the ability to completely and selectively inhibit Syk activity in whole-blood assays and have demonstrated anti-inflammatory effects in animal models. nih.govresearchgate.net The inhibition of Syk has been shown to suppress neuroinflammation and cognitive dysfunction in models of neurodegeneration. mdpi.com
Modulation of Neurotransmitter Systems
The indoline scaffold is a key feature in many molecules that interact with the central nervous system. The endocannabinoid, dopamine (B1211576), and serotonin (B10506) systems are complex, interacting neuromodulatory systems that regulate a wide range of physiological and cognitive processes. nih.gov The endocannabinoid system, in particular, can modulate the release of both dopamine and serotonin through presynaptic CB1 receptors. nih.gov While the direct application of this compound in this context is not specified in the search results, the indole nucleus is a common structural motif in compounds designed to modulate these neurotransmitter systems. The ability to synthesize a variety of derivatives from the this compound scaffold makes it a potentially valuable tool for developing novel probes and therapeutic agents targeting these complex neural pathways.
Antimicrobial Research Applications
Derivatives of 6-bromoindole have been investigated for a range of antimicrobial activities, targeting bacteria and fungi through various mechanisms of action.
6-Bromo-1H-indole-3-carboxylic acid, a natural product isolated from the marine sponge Smenospongia purpurea, has demonstrated antibacterial activity against Staphylococcus species. biosynth.com Further research has focused on synthetic derivatives. For instance, α,ω-di-(5-bromoindole-3-carboxamido)spermine was found to have intrinsic antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov A broader class of α,ω-di(indole-3-carboxamido)polyamine derivatives has been synthesized and explored, with 5-bromo-substituted analogues generally showing more broad-spectrum activity. nih.gov One particularly notable compound, a conjugate with the polyamine PA-3-6-3, was active against Staphylococcus aureus and Acinetobacter baumannii with a minimum inhibitory concentration (MIC) of ≤ 0.28 µM. nih.gov The mechanism of action for these polyamine conjugates is suggested to involve the perturbation of the bacterial membrane. nih.gov
The investigation of bromoindole derivatives has extended to their potential as antifungal agents. Research into a marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl)ethylamine, assessed its ability to control and prevent fungal growth. nih.gov This compound showed significant efficacy in limiting the growth of various fungal species on building materials and providing long-term protection, suggesting its potential as a preventive agent against mold. nih.gov In a different context, indole-3-carboxylic acid (3-ICA) isolated from the endophytic fungus Lasiodiplodia pseudotheobromae was studied for its effect on wheat powdery mildew caused by Blumeria graminis. frontiersin.org While less potent on its own compared to jasmonic acid, 3-ICA acted as a synergist, significantly enhancing the antifungal action of jasmonic acid. frontiersin.org Additionally, certain indole-3-carboxamido-polyamine conjugates have shown activity against the fungus Cryptococcus neoformans. nih.gov
Quorum sensing (QS) is a bacterial communication process that regulates virulence factor production, making it an attractive target for anti-pathogenic strategies. The indole derivative indole-3-carboxaldehyde (B46971) (ICA) is known to inhibit QS, and research has shown that bromination can significantly enhance this activity. mdpi.com A study comparing monobrominated indole carboxaldehydes found that 6-bromoindole-3-carboxaldehyde (B99375) effectively inhibits quorum sensing in the biosensor organism Chromobacterium violaceum. mdpi.com The potency of these compounds was quantified by their IC50 values, the concentration required to inhibit 50% of QS-mediated violacein (B1683560) production.
Table 1: Quorum Sensing Inhibition by Brominated Indole-3-Carboxaldehydes
| Compound | IC50 Value (µM) | Fold Reduction vs. Control (ICA) |
|---|---|---|
| 5-Bromoindole-3-carboxaldehyde (B1265535) | 13 | 13-fold |
| 6-Bromoindole-3-carboxaldehyde | 19 | 9-fold |
| 7-Bromoindole-3-carboxaldehyde | 72 | 2-fold |
Data sourced from a study on Chromobacterium violaceum AHL system. mdpi.com
The results indicate that while 5-bromoindole-3-carboxaldehyde was the most potent, the 6-bromo derivative also demonstrated a significant 9-fold increase in potency compared to the non-brominated parent compound. mdpi.com This suggests that the position of the bromine atom on the indole ring is a key determinant of its QS inhibitory activity.
A novel strategy to combat antibiotic resistance involves enhancing the efficacy of existing antibiotics. One approach is to inhibit bacterial cystathionine γ-lyase (bCSE), a primary enzyme responsible for producing hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov H₂S helps protect bacteria from oxidative stress, including that induced by antibiotics. mdpi.com Inhibition of bCSE significantly increases bacterial sensitivity to antibiotics. mdpi.comnih.gov Several potent and selective inhibitors of bCSE have been developed using 6-bromoindole as a core structural component. mdpi.comnih.gov
Table 2: Bromoindole-Based Inhibitors of Bacterial Cystathionine γ-Lyase (bCSE)
| Inhibitor Code | Chemical Name | Core Structure |
|---|---|---|
| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 6-Bromoindole |
| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | 6-Bromoindole |
| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid | 6-Bromoindole (modified) |
| MNS2 | Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate | 6-Bromoindole |
These compounds have been identified as potent antibiotic potentiators. mdpi.commdpi.comnih.gov
These molecules, particularly NL1 and NL2, have been synthesized in gram quantities, facilitating further biological screening. mdpi.comnih.gov The development of these inhibitors, which use 6-bromoindole as a key building block, represents a significant step toward therapies that can restore the effectiveness of conventional antibiotics against resistant bacterial strains. nih.govnih.gov
Antiviral Research Applications
The indole scaffold is also prominent in antiviral research. A derivative of 6-bromoindole-3-carboxylic acid has shown significant promise against SARS-CoV-2, the virus responsible for COVID-19. nih.govactanaturae.ru Specifically, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole was identified from a group of water-soluble, low-molecular-weight compounds. nih.govresearchgate.net This compound demonstrated a potent antiviral effect in vitro, completely inhibiting the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru Further investigation revealed it also suppresses the formation of syncytia (fused cells) induced by the viral spike protein by 89%. researchgate.net
In other research, derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate have been synthesized and evaluated for their in vitro activity against the influenza virus, highlighting the broader potential of this chemical class in antiviral drug discovery. researchgate.net
Table 3: Antiviral Activity of 6-Bromoindole Derivatives
| Compound | Virus | Key Finding |
|---|---|---|
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC50 = 1.06 µg/mL; Selectivity Index (SI) = 78.6. nih.govactanaturae.ru |
The high activity and selectivity index of the SARS-CoV-2 inhibitor make it a promising candidate for further development in the prevention and treatment of COVID-19. nih.gov
Antioxidant and Free Radical Scavenging Properties
Organisms living in extreme environments, such as marine seaweeds, produce a variety of compounds to protect against environmental stressors like high UV radiation and oxidation. mdpi.com These natural products often include phenolic compounds and halogenated molecules with significant antioxidant properties. mdpi.com While this compound itself is found in marine sponges, specific studies detailing its antioxidant and free-radical scavenging capacity are not extensively reported in the searched literature. biosynth.com
The evaluation of antioxidant activity is typically conducted using standard assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.netdergipark.org.tr These tests measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. While many plant-derived phenolic and indole compounds exhibit strong antioxidant activity in these assays, further research is required to specifically quantify the free-radical scavenging potential of this compound and its direct derivatives. researchgate.net
Interactions with Other Biological Targets and Pathways
Extensive investigation of scientific databases and literature reveals a notable absence of published research detailing the specific interactions of this compound with several key biological targets and pathways. The following sections summarize the current lack of available data for this particular compound in these areas.
Carbonic Anhydrase Inhibition
There is currently no available scientific literature or data to suggest that this compound acts as an inhibitor of carbonic anhydrase isoforms. Research on carbonic anhydrase inhibitors is extensive, but this specific compound has not been identified as an active agent in published studies.
Hepatitis C Virus Genotype Activity Modulation
A thorough review of virology and medicinal chemistry literature did not yield any studies implicating this compound in the modulation of Hepatitis C Virus (HCV) genotype activity. While many indole-based structures are investigated for antiviral properties, the specific effects of this compound on HCV replication or interaction with viral proteins remain uncharacterized in public research domains.
Nav1.7 Channel Inhibition
The voltage-gated sodium channel Nav1.7 is a significant target in pain research. However, there are no specific studies in the accessible scientific literature that have evaluated or identified this compound as an inhibitor of the Nav1.7 channel.
TNFα Pathway Modulation
The tumor necrosis factor-alpha (TNFα) signaling pathway is critical in inflammation. Despite the importance of this pathway, there is no documented research indicating that this compound modulates its activity. The influence of this compound on the production or signaling of TNFα has not been reported in scientific literature.
Due to the absence of research findings in these areas, no data tables on the biological activity of this compound with respect to these targets can be provided.
Natural Occurrence and Biosynthesis
Isolation from Marine Organisms
Marine environments are a rich repository of chemical diversity, with many organisms producing brominated compounds as part of their metabolic processes. The compound 6-bromo-1H-indole-3-carboxylic acid, a derivative of the core structure, has been identified in several marine invertebrates.
Notably, it has been reported in the marine sponges Pseudosuberites hyalinus, Haliclona oculata, Pleroma menoui, and Smenospongia purpurea. nih.govbiosynth.com The first report of its isolation from Smenospongia purpurea dates back to 1979. biosynth.com While the exact compound 6-bromoindoline-3-carboxylic acid is a reduced form of the more commonly cited 6-bromo-1H-indole-3-carboxylic acid, the isolation of the latter from these marine sources is well-documented.
Furthermore, a variety of other 6-bromoindole (B116670) derivatives have been isolated from marine life, highlighting the prevalence of this structural motif. For instance, the methyl ester of 6-bromo-1H-indole-3-carboxylic acid was obtained from the marine sponge Thorectandra sp. mdpi.com The marine sponge Mycale fibrexilis yielded 6-bromo-1H-indole-3-carboxamide. mdpi.com From the Icelandic sub-Arctic sponge Geodia barretti, researchers have isolated several 6-bromoindole alkaloids, including barettin, 6-bromoconicamin, and L-6-bromohypaphorine. nih.govgeomar.de These findings underscore the significance of marine sponges as a prolific source of brominated indole (B1671886) alkaloids.
| Marine Source Organism | Isolated Brominated Indole Compound |
| Pseudosuberites hyalinus | 6-Bromo-1H-indole-3-carboxylic acid nih.gov |
| Haliclona oculata | 6-Bromo-1H-indole-3-carboxylic acid nih.gov |
| Pleroma menoui | 6-Bromo-1H-indole-3-carboxylic acid nih.gov |
| Smenospongia purpurea | 6-Bromo-1H-indole-3-carboxylic acid biosynth.com |
| Thorectandra sp. | 6-Bromo-1H-indole-3-carboxylic acid methyl ester mdpi.com |
| Mycale fibrexilis | 6-Bromo-1H-indole-3-carboxamide mdpi.com |
| Geodia barretti | Barettin, 6-bromoconicamin, L-6-bromohypaphorine nih.govgeomar.de |
Proposed Biosynthetic Pathways of Brominated Indole Analogues
The biosynthesis of all indole alkaloids originates from the amino acid tryptophan. youtube.com The general pathway is a multi-step, enzyme-catalyzed process that begins with the conversion of tryptophan into other precursor molecules. youtube.com For many indole alkaloids, the initial step is the decarboxylation of tryptophan to form tryptamine. youtube.com
The introduction of a bromine atom onto the indole ring is a key step in the formation of compounds like this compound. This is typically catalyzed by specific enzymes called halogenases. In aquatic cyanobacteria, which are known producers of brominated indoles, the biosynthesis of the toxin aetokthonotoxin (AETX) involves an enzyme responsible for the halogenation of tryptophan, AetF. nih.gov The discovery of AetF and its homologues in metagenomic datasets suggests a diversity of haloindole biosynthetic machinery in bacteria. nih.gov These enzymes facilitate the electrophilic addition of a bromine cation (or its equivalent) to the electron-rich indole ring, often with high regioselectivity.
Following the bromination of the tryptophan or indole precursor, further enzymatic modifications would occur to yield the final carboxylic acid structure. While the precise pathway for this compound has not been fully elucidated, it is hypothesized to follow this general sequence:
Tryptophan Formation : Synthesis of the precursor amino acid tryptophan via primary metabolism (e.g., the shikimate pathway). imperial.ac.uk
Bromination : An enzymatic reaction catalyzed by a tryptophan or indole halogenase introduces a bromine atom at the C-6 position of the indole ring.
Side-Chain Modification : Subsequent enzymatic steps modify the alanine (B10760859) side chain of tryptophan to produce the 3-carboxylic acid group. This could involve transamination, oxidation, and other standard biochemical transformations.
Ring Reduction (for Indoline (B122111) form) : The conversion of the indole ring to an indoline ring would require a final reduction step.
This proposed pathway is based on the established principles of alkaloid biosynthesis and the characterization of enzymes involved in the formation of other halogenated natural products. youtube.comtib.eu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromoindoline-3-carboxylic acid, and how do reaction parameters affect yield optimization?
- Methodology :
- Radical Bromination : Analogous to brominated indole derivatives, bromination of indoline-3-carboxylic acid using N-bromosuccinimide (NBS) under radical initiators (e.g., AIBN) in solvents like CCl₄ or DMF at 60–80°C can introduce bromine at the 6-position .
- Palladium-Catalyzed Coupling : For regioselective bromination, Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) in DMSO at 100–120°C may enhance selectivity, though this requires optimization of catalyst loading and reaction time .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the indoline NH (δ 8.1–8.3 ppm, broad), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid COOH (δ 12–13 ppm). The bromine substituent deshields adjacent carbons (C6: δ 115–120 ppm in ¹³C) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 256.0) and rule out bromine loss during ionization.
Advanced Research Questions
Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactions with this compound?
- Methodology :
- Reactivity : The C6 bromine acts as a leaving group, enabling coupling with aryl/heteroaryl boronic acids. Use Pd(dppf)Cl₂ (5 mol%) in THF/Na₂CO₃(aq) at 80°C for 12–24 hours.
- Challenges : Competing decarboxylation may occur; mitigate by using mild bases (K₂CO₃) and protecting the carboxylic acid as a methyl ester pre-reaction .
- Characterization : Analyze coupling products via HRMS and 2D NMR (COSY, HSQC) to confirm regioselectivity.
Q. What is the structure-activity relationship (SAR) of this compound in antimicrobial studies?
- Methodology :
- Comparative Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC assays). Compare with non-brominated analogs (e.g., indoline-3-carboxylic acid) to assess bromine’s role in membrane disruption .
- Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to evaluate membrane permeability changes.
- Data Interpretation : Bromine enhances lipophilicity (logP ↑), improving bacterial cell penetration but may reduce solubility—balance via pH adjustment (buffer at pH 7.4) .
Q. How can intermediates/byproducts like 6-Bromoindoline-2,3-dione be minimized during synthesis?
- Methodology :
- Byproduct Formation : Over-oxidation during bromination or acidic hydrolysis of ester precursors may yield the dione.
- Mitigation : Use controlled stoichiometry (1.1 eq NBS) and inert atmospheres (N₂/Ar). Monitor reaction temperature to avoid side reactions (>80°C increases dione formation) .
- Separation : Employ preparative HPLC (C18 column, isocratic 40% MeOH) to isolate the carboxylic acid from dione (retention time difference: 2–3 minutes).
Q. What formulation strategies address the pH-dependent solubility of this compound in in vitro assays?
- Methodology :
- Solubility Profiling : Determine solubility in PBS (pH 7.4), acetate buffer (pH 5.0), and borate buffer (pH 9.0) via nephelometry. The compound exhibits higher solubility at alkaline pH (pKa ~4.2 for COOH) .
- Buffer Selection : Use 10 mM Tris-HCl (pH 8.0) with 0.1% DMSO for cell-based assays. For stability, avoid prolonged exposure to light (store at –20°C in amber vials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
